N-(2-methoxyphenethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide
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Description
N-(2-methoxyphenethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H23N3O2S and its molecular weight is 393.51. The purity is usually 95%.
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Biological Activity
N-(2-methoxyphenethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide is a synthetic compound that exhibits a complex structure with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structural characteristics, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Methoxy Group : Enhances lipophilicity and may improve membrane permeability.
- Phenethyl Moiety : Provides potential interactions with biological targets.
- Pyridazine Ring : Known for diverse pharmacological properties.
- Thioacetamide Linkage : Suggests reactivity in nucleophilic substitution reactions.
The molecular formula of the compound includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms, indicating its complex nature and potential for various biological interactions.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial growth.
- Receptor Interaction : Potential binding to receptors could modulate signaling pathways related to pain, inflammation, or cancer progression.
- Cell Membrane Interaction : The lipophilic nature may allow it to disrupt cell membranes, leading to cell lysis in microbial targets.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit significant antimicrobial properties, potentially effective against various bacteria and fungi.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting cytokine production or other inflammatory mediators.
- Anticancer Potential : Some derivatives of pyridazine compounds have shown cytotoxic effects against cancer cell lines, indicating that this compound could also possess similar properties.
Antimicrobial Activity
A study focused on the synthesis and evaluation of thioacetamide derivatives reported that compounds with similar structures demonstrated significant antibacterial activity. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition depending on structural modifications.
Anti-inflammatory Properties
In vitro studies indicated that thioacetamide derivatives could inhibit lipopolysaccharide-induced nitric oxide production in macrophages. This suggests a potential mechanism through which this compound might exert anti-inflammatory effects .
Cytotoxicity Against Cancer Cell Lines
Recent evaluations have shown that pyridazine derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). For example, compounds structurally related to this compound demonstrated IC50 values in the micromolar range, indicating significant anticancer potential .
Summary of Biological Activities
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-16-7-9-17(10-8-16)19-11-12-22(25-24-19)28-15-21(26)23-14-13-18-5-3-4-6-20(18)27-2/h3-12H,13-15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDMSYNEDAAGNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.